
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a phenyl ring substituted with a piperidinyl group at the 5-position and a trifluoromethyl group at the 2-position, along with a boronic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidinyl Substituent: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate halogenated precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The piperidinyl and trifluoromethyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3-(Piperidin-3-yl)-5-(trifluoromethyl)pyridine): This compound has a similar structure but with a pyridine ring instead of a phenyl ring.
(3-(Piperidin-3-yl)-5-(trifluoromethyl)-1H-indole): This compound features an indole ring, providing different electronic and steric properties.
Uniqueness
(5-(Piperidin-3-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and binding properties. The combination of the piperidinyl, trifluoromethyl, and boronic acid groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H15BF3NO2 |
|---|---|
分子量 |
273.06 g/mol |
IUPAC名 |
[5-piperidin-3-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-4-3-8(6-11(10)13(18)19)9-2-1-5-17-7-9/h3-4,6,9,17-19H,1-2,5,7H2 |
InChIキー |
YXRKPUNTORJIAJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C2CCCNC2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


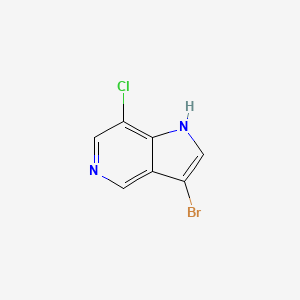
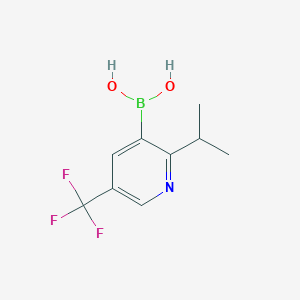
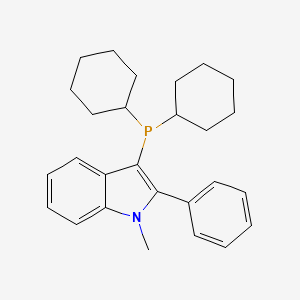
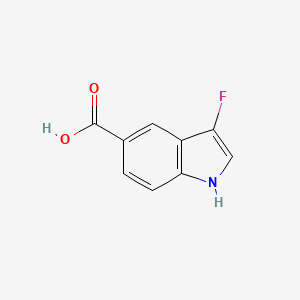
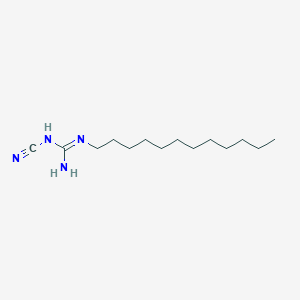
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
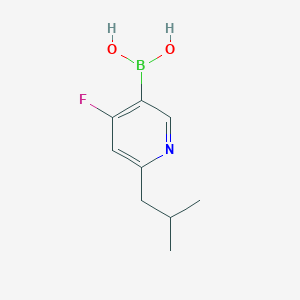
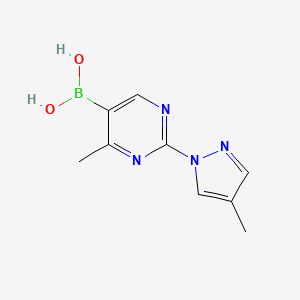
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)

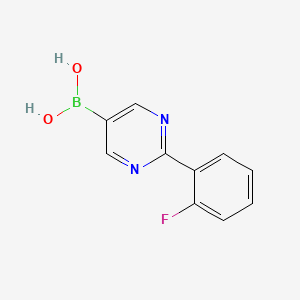
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)

